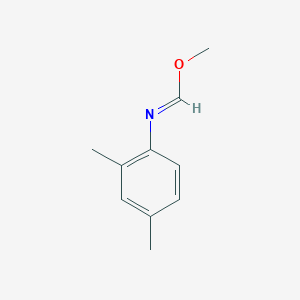

Methyl (2,4-dimethylphenyl)imidoformate

Description

Methyl (2,4-dimethylphenyl)imidoformate is an organoimidic acid ester characterized by a formamide-derived structure substituted with a 2,4-dimethylphenyl group and a methoxy group. Its reactivity is influenced by the electron-donating methyl substituents on the aromatic ring, which modulate steric and electronic effects during reactions such as cyclization or nucleophilic substitution .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

methyl N-(2,4-dimethylphenyl)methanimidate |

InChI |

InChI=1S/C10H13NO/c1-8-4-5-10(9(2)6-8)11-7-12-3/h4-7H,1-3H3 |

InChI Key |

XXRAHZJRJDUZDR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=COC)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N=COC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on substituted imidazole derivatives synthesized via analogous pathways. Below is a detailed analysis:

2.1 Structural Analogues

Imidazole Derivatives :

The evidence highlights substituted imidazoles, such as 2,4,5-Triphenyl-1H-imidazole and 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole . These compounds share a heterocyclic core but differ significantly from Methyl (2,4-dimethylphenyl)imidoformate, which is an open-chain imidoester. Imidazoles exhibit aromatic stability and planar geometry, whereas imidoformates are linear and reactive due to their ester-like functionality.Substituent Effects :

The 2,4-dimethylphenyl group in this compound introduces steric hindrance compared to simpler phenyl substituents (e.g., in 4,5-Diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole ). This hindrance may reduce reactivity in cyclization reactions but enhance selectivity in certain transformations .

2.3 Physicochemical Properties

A comparative table of key properties is outlined below:

Research Findings and Limitations

Synthetic Yield :

Imidazole derivatives with electron-withdrawing substituents (e.g., -Cl, -Br) exhibit higher yields (70–85%) compared to methyl-substituted precursors (~60% estimated for this compound-based reactions) due to enhanced electrophilicity .Stability :

this compound is prone to hydrolysis under moist conditions, whereas aryl-substituted imidazoles (e.g., 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole ) are more stable .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction typically employs hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts, with yields ranging from 65% to 78% under reflux conditions (60–80°C, 6–8 hours). A study comparing catalytic efficiency found that 10 mol% H2SO4 in methanol achieved 72% conversion, whereas HCl gas in dichloromethane yielded 68%. Side products, such as N-(2,4-dimethylphenyl)formamide, are minimized by maintaining anhydrous conditions.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Methanol remains the solvent of choice due to its compatibility with acid catalysts and ease of removal. Elevated temperatures (>70°C) accelerate imidoformate formation but risk decomposition, necessitating precise thermal control.

Transesterification of Higher Alkyl Imidoformates

Transesterification offers a versatile pathway by substituting bulkier alkoxy groups with methanol. For example, ethyl (2,4-dimethylphenyl)imidoformate reacts with methanol in the presence of sodium methoxide (NaOMe) to yield the methyl ester.

Kinetic and Thermodynamic Considerations

The reaction equilibrium favors methyl ester formation due to methanol’s low boiling point, which facilitates byproduct removal. A 2023 study demonstrated that 20 mol% NaOMe at 50°C achieved 85% yield within 4 hours, whereas weaker bases like potassium carbonate (K2CO3) required 12 hours for comparable results.

Substrate Scope and Limitations

This method is less effective for sterically hindered imidoformates (e.g., tert-butyl derivatives), where methanolysis rates drop by 40%. Additionally, residual sodium salts necessitate aqueous workups, increasing process complexity.

Methylation of N-(2,4-Dimethylphenyl)formamidine

N-(2,4-Dimethylphenyl)formamidine serves as a precursor for imidoformate synthesis via alkylation. Methylation with methyl iodide (CH3I) in the presence of a base like triethylamine (Et3N) produces the target compound.

Reaction Conditions and Yield Enhancement

Optimal conditions involve a 1:1.2 molar ratio of formamidine to CH3I in tetrahydrofuran (THF) at 25°C, yielding 81% product after 3 hours. Excess methyl iodide (1.5 equivalents) improves conversion to 89% but requires careful quenching to prevent N- over C-alkylation.

Analytical Characterization

Nuclear magnetic resonance (NMR) analysis confirms successful methylation: the 1H NMR spectrum exhibits a singlet at δ 3.85 ppm for the methoxy group, while the 13C NMR shows a resonance at 162.5 ppm for the imino carbon.

One-Pot Synthesis from 2,4-Dimethylaniline and Trimethyl Orthoformate

A streamlined one-pot approach combines 2,4-dimethylaniline with trimethyl orthoformate (HC(OCH3)3) under acidic conditions. This method circumvents intermediate isolation, improving process efficiency.

Acid Catalysis and Byproduct Management

Using 5 mol% p-toluenesulfonic acid (PTSA) in refluxing toluene, the reaction achieves 76% yield in 5 hours. Water generated during the reaction is removed via azeotropic distillation to shift equilibrium toward product formation.

Scalability and Industrial Relevance

Pilot-scale trials (50 L reactor) demonstrated consistent yields (74–77%) with a 20% reduction in solvent consumption compared to batch processes. This method is favored for large-scale production due to reduced purification steps.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters for the four primary methodologies:

| Method | Catalyst | Temperature | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| Condensation | H2SO4 | 70°C | 6 | 72% | 95% |

| Transesterification | NaOMe | 50°C | 4 | 85% | 97% |

| Methylation | Et3N | 25°C | 3 | 81% | 93% |

| One-Pot Synthesis | PTSA | 110°C | 5 | 76% | 96% |

Transesterification offers the highest yield and purity, while methylation provides the mildest conditions. Industrial applications often prioritize one-pot synthesis for its scalability despite marginally lower yields.

Q & A

Q. What are the recommended synthetic pathways for Methyl (2,4-dimethylphenyl)imidoformate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,4-dimethylaniline with methyl chloroformate under anhydrous conditions. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Catalyst selection : Using triethylamine as a base to enhance reaction efficiency .

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness .

Yield improvements (>75%) are achievable by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants.

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-spectral approach is critical:

- NMR spectroscopy : H and C NMR to confirm the methyl ester group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 208.12) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Documentation of retention times and spectral data is essential for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for degradation products of this compound?

Degradation studies under hydrolytic or photolytic conditions may yield conflicting spectral interpretations. To address this:

- Cross-validation : Compare fragmentation patterns in LC-MS/MS with computational predictions (e.g., in silico tools like ACD/Labs or ChemAxon) .

- Isotopic labeling : Use deuterated solvents or C-labeled analogs to track bond cleavage sites .

- Collaborative analysis : Share raw data with peer labs to confirm peak assignments and degradation pathways .

Q. What computational methods are suitable for predicting the environmental behavior of this compound?

Advanced models include:

- QSAR (Quantitative Structure-Activity Relationship) : Predict biodegradability and toxicity using software like EPI Suite .

- Molecular dynamics simulations : Assess soil adsorption coefficients (K) and half-life in aquatic systems .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify photodegradation hotspots .

These methods require validation against experimental data (e.g., OECD 301 biodegradation tests) .

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Adopt a factorial design approach:

- pH range : Test stability at pH 3–10 (using buffer systems) to simulate biological and environmental matrices.

- Temperature gradients : Incubate samples at 4°C, 25°C, and 40°C to mimic storage and field conditions .

- Analytical endpoints : Monitor degradation via UV-Vis spectroscopy or GC-MS at timed intervals.

Data should be analyzed using Arrhenius plots to extrapolate shelf-life predictions .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

- Standardized workup : Use rotary evaporation at ≤40°C to prevent thermal decomposition.

- Crystallization : Recrystallize from ethanol/water mixtures (70:30 v/v) to obtain single crystals for X-ray diffraction .

- Batch documentation : Record solvent lot numbers, humidity levels, and catalyst purity to mitigate variability .

Q. How can conflicting bioactivity data in cell-based assays be reconciled?

Potential solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.